Eritoran

Übersicht

Beschreibung

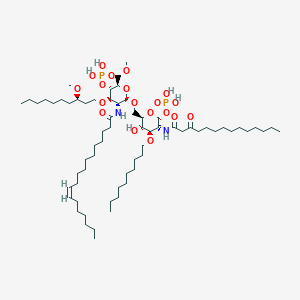

Eritoran is a synthetic lipid that acts as an inhibitor of the receptor Toll-like receptor 4 (TLR4). It was initially developed as a potential treatment for severe sepsis, an excessive inflammatory response to infection . This compound is structurally similar to the lipid A portion of lipopolysaccharide, a component of the outer membrane of gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Eritoran wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht:

Sepsisbehandlung: Ursprünglich entwickelt, um die übermäßige Entzündungsreaktion bei Sepsis durch Blockierung der TLR4-Aktivierung zu hemmen.

Lebererkrankung: Es wurde gezeigt, dass es die Leberentzündung und -fibrose in Tiermodellen chronischer Leberschäden abschwächt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Toll-like-Rezeptor 4 (TLR4) hemmt. TLR4 ist Teil des angeborenen Immunsystems und spielt eine entscheidende Rolle bei der Erkennung von Krankheitserregern und der Auslösung von Entzündungsreaktionen. This compound bindet an TLR4 und verhindert dessen Aktivierung durch Lipopolysaccharide, wodurch die Produktion von proinflammatorischen Zytokinen wie Interleukin-6 und Tumornekrosefaktor-alpha reduziert wird .

Wirkmechanismus

Target of Action

Eritoran primarily targets the Toll-like receptor 4 (TLR4) complex, which plays a crucial role in the body’s immune response to bacterial infections. TLR4 is part of the innate immune system and recognizes lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria .

Mode of Action

this compound is a structural analogue of the lipid A portion of LPS. It competes with LPS for binding to the myeloid differentiation-2 (MD-2)/TLR4 complex. By binding to this complex, this compound inhibits the activation of TLR4, thereby preventing the downstream signaling that leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Biochemical Pathways

The inhibition of TLR4 by this compound affects several biochemical pathways. Normally, the binding of LPS to TLR4 triggers a signaling cascade involving MyD88 and TRIF pathways, leading to the activation of NF-κB and the production of inflammatory cytokines. By blocking this interaction, this compound reduces the activation of these pathways, thereby decreasing inflammation .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties:

- Distribution: It has a volume of distribution that indicates moderate distribution in body tissues, with approximately 55% binding to high-density lipoproteins .

- Excretion: The route of elimination is not fully characterized, but the half-life ranges from 50.4 to 62.7 hours .

Result of Action

At the molecular level, this compound’s inhibition of TLR4 leads to a significant reduction in the production of pro-inflammatory cytokines. This results in decreased inflammation and a potential reduction in the severity of sepsis. At the cellular level, this inhibition can lead to reduced proliferation and increased apoptosis in certain cancer cells, as observed in colorectal cancer models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

- Biological Variability: Differences in TLR4 expression and the presence of other immune modulators can influence the effectiveness of this compound .

: DrugBank : American Association for Cancer Research : American Chemical Society

Biochemische Analyse

Biochemical Properties

Eritoran acts as a toll-like receptor 4 (TLR4) inhibitor . It has been shown to down-regulate the intracellular generation of pro-inflammatory cytokines IL-6 and TNF-alpha in human monocytes . This suggests that this compound interacts with these biomolecules and inhibits their activity, thereby playing a significant role in biochemical reactions.

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. In mouse models of chronic liver injury, this compound significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration without altering hepatic steatosis . Additionally, this compound attenuated liver fibrosis by decreasing hepatic stellate cells (HSCs) activation . These findings suggest that this compound influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a TLR4 inhibitor . It inhibits lipid A binding to MD2 and terminates MD2/TLR4-mediated signaling . This mechanism of action suggests that this compound binds to biomolecules, inhibits enzymes, and changes gene expression to exert its effects.

Temporal Effects in Laboratory Settings

This compound has a relatively long half-life of 50.4 to 62.7 hours This suggests that it remains stable over time in laboratory settings

Dosage Effects in Animal Models

In mouse models of chronic liver injury, this compound (10 mg/kg) was administered and it significantly reduced serum ALT levels and decreased hepatic inflammatory cell infiltration

Transport and Distribution

This compound is primarily bound to high-density lipoproteins, approximately 55% This suggests that it may be transported and distributed within cells and tissues via these lipoproteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eritoran is synthesized through a multi-step process involving the assembly of its complex lipid structureThe reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eritoran unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie Hydroxyl- und Phosphatgruppen. Es kann auch an Veresterungs- und Amidierungsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Alkohole unter milden Bedingungen.

Veresterung: Erfordert die Verwendung von Carbonsäuren oder deren Derivaten in Gegenwart von Katalysatoren wie Schwefelsäure.

Amidierung: Umfasst die Reaktion von Carbonsäuren mit Aminen, oft erleichtert durch Kupplungspartner wie Carbodiimide.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Ester- und Amidderivate von this compound, die für bestimmte Anwendungen weiter modifiziert werden können .

Vergleich Mit ähnlichen Verbindungen

Eritoran gehört zu einer Klasse von Verbindungen, die als TLR4-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:

TAK-242: Ein weiterer TLR4-Inhibitor, der bei der Behandlung entzündlicher Erkrankungen Potenzial gezeigt hat.

FP7: Ein synthetisches Analog, das entwickelt wurde, um den TLR4/MD2-Komplex zu hemmen.

E5531: Die erste Generation von TLR4-Inhibitoren, von denen this compound abgeleitet wurde.

Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner strukturellen Ähnlichkeit mit Lipid A, die es ihm ermöglicht, effektiv mit Lipopolysaccharid um die Bindung an TLR4 zu konkurrieren und so die Aktivierung des Rezeptors zu blockieren .

Biologische Aktivität

Eritoran, also known as this compound tetrasodium (E5564), is a synthetic lipid A antagonist primarily developed for the treatment of sepsis and other inflammatory conditions. It functions by inhibiting the interaction between lipopolysaccharide (LPS) and the TLR4-MD2 receptor complex, thereby blocking the inflammatory cascade typically triggered by gram-negative bacterial infections. This article explores the biological activity of this compound, its mechanisms of action, clinical findings, and potential therapeutic applications.

This compound acts as a competitive antagonist of the TLR4-MD2 complex. By binding to MD2, it prevents LPS from initiating an inflammatory response without exhibiting significant intrinsic agonistic effects. This inhibition disrupts key signaling pathways, including:

- NF-κB Activation : this compound effectively blocks NF-κB activation, a critical transcription factor involved in inflammation.

- Cytokine Production : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models .

Preclinical Studies

In animal models, this compound has shown promise in reducing mortality associated with sepsis. For instance, studies demonstrated that this compound treatment conferred significant survival benefits in models of bacterial sepsis and endotoxemia. The compound was found to mitigate organ dysfunction and inflammatory responses induced by LPS .

Table 1: Summary of Preclinical Findings on this compound

| Study Type | Model | Key Findings |

|---|---|---|

| In vitro | Human monocytes | Inhibition of TNF-α and IL-6 production |

| In vivo | Mouse sepsis model | Increased survival rates and reduced organ damage |

| In vivo | Influenza infection | Protection against lethality and reduced lung pathology |

Clinical Trials

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety in patients with severe sepsis.

Phase III Trial Overview

- Design : Multinational, randomized, double-blind, placebo-controlled trial.

- Participants : 1961 patients with severe sepsis.

- Intervention : Patients received either this compound (105 mg total) or placebo over six days.

- Primary Endpoint : 28-day all-cause mortality.

Despite initial hopes, the Phase III trial results indicated no significant reduction in 28-day mortality rates between the this compound group (28.1%) and placebo group (26.9%) (P = .59) . Furthermore, there were no notable differences in secondary endpoints regarding long-term mortality or adverse events between groups.

Table 2: Phase III Trial Results

| Outcome Measure | This compound Group (%) | Placebo Group (%) | P-value |

|---|---|---|---|

| 28-day mortality | 28.1 | 26.9 | 0.59 |

| 1-year mortality | 44.1 | 43.3 | 0.79 |

| Secondary infections | Similar rates | Similar rates | N/A |

Case Studies and Observational Data

Some observational studies suggested that this compound might provide benefits in specific subpopulations at high risk for death due to severe sepsis; however, these findings were not statistically significant across broader patient groups . A notable trend was observed where patients treated with this compound had lower mortality rates compared to those receiving placebo in certain high-risk categories.

Potential Applications Beyond Sepsis

Research is ongoing into the use of this compound for various other conditions characterized by TLR4-mediated inflammation. These include:

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSMYQFMCXXNPC-MFCPCZTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H126N2O19P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873217 | |

| Record name | Eritoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1313.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eritoran is a toll-like receptor 4 inhibitor. | |

| Record name | Eritoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

185955-34-4 | |

| Record name | Eritoran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185955-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eritoran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eritoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eritoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERITORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Eritoran?

A1: this compound is a synthetic lipid A mimetic that acts as a Toll-like receptor 4 (TLR4) antagonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to the TLR4/myeloid differentiation factor 2 (MD-2) complex on immune cells, preventing the binding of lipopolysaccharide (LPS), a potent immunostimulatory component of Gram-negative bacteria. [, , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of this compound binding to the TLR4/MD-2 complex?

A2: By blocking LPS binding, this compound inhibits the activation of downstream signaling pathways, including NF-κB and MAPK pathways. [, , , , , , , ] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [, , , , , , , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound tetrasodium is C31H57NNa4O18P. Its molecular weight is 883.7 g/mol.

Q4: What is known about the stability of this compound in different solutions?

A4: this compound is not known to possess catalytic properties and has not been explored for applications in catalysis.

Q5: Have computational methods been used to study this compound and its interactions?

A5: Yes, molecular modeling studies have been conducted to understand the binding interactions of this compound with the TLR4/MD-2 complex in different species. [, ] These studies have shed light on the species-specific activity profiles of this compound and related compounds like lipid IVa.

Q6: How does the structure of this compound relate to its activity as a TLR4 antagonist?

A6: this compound is a synthetic analog of lipid A, mimicking its structure to competitively bind to the TLR4/MD-2 complex. [, ] Modifications to the lipid A scaffold can impact its activity and species specificity. For instance, lipid IVa, a tetra-acylated precursor of lipid A, exhibits species-dependent activity, acting as an agonist in mice but an antagonist in humans. []

Q7: What are the formulation strategies employed to improve the stability and bioavailability of this compound?

A7: this compound is formulated as a tetrasodium salt for intravenous administration. [, , , ] The formulation is designed to ensure stability and solubility for intravenous delivery.

A7: Information on SHE regulations is not provided in the provided research articles.

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits a long pharmacokinetic half-life, slow plasma clearance, and a small volume of distribution. [, ] It binds extensively to HDLs, which influences its pharmacodynamic profile. [, ]

Q9: How does the pharmacodynamic profile of this compound relate to its dosing regimen?

A9: this compound exhibits a shorter pharmacodynamic half-life compared to its pharmacokinetic half-life. [, ] This finding led to the exploration of intermittent intravenous infusion strategies to maintain continuous pharmacodynamic activity. [] Studies demonstrated that twice-daily dosing could effectively replace continuous infusion while maintaining LPS blockade. []

Q10: What in vitro and in vivo models have been used to study this compound's efficacy?

A10: this compound's efficacy has been investigated in various in vitro and in vivo models, including:

- In vitro:

- In vivo:

- Rodent models of sepsis induced by LPS administration. [, , , , , , , ]

- Mouse models of myocardial ischemia-reperfusion injury. []

- Rat models of endotoxin-induced inflammation in the eye. []

- Animal models of influenza virus infection. [, , , , ]

- Rat models of chronic stress-induced myocardial injury. []

Q11: What were the key findings of preclinical studies investigating this compound's effects on influenza virus infection?

A11: Preclinical studies demonstrated that this compound treatment:

- Reduced lung pathology and mortality in mice infected with a mouse-adapted influenza A virus. [, ]

- Blocked influenza-induced lethality in wild-type mice. []

- Blunted serum HMGB1 levels and improved lung pathology in influenza B virus-infected cotton rats. []

- Reversed influenza-induced suppression of CXCL1 and CXCL2, restoring neutrophil recruitment and reducing bacterial burden in a secondary bacterial infection model. []

Q12: What were the primary outcomes of the Phase II clinical trial of this compound in patients with severe sepsis?

A12: The Phase II trial showed that this compound was generally well-tolerated. [] While the overall 28-day mortality rates were not significantly different between the this compound and placebo groups, a trend towards lower mortality was observed in a pre-specified subgroup of patients with higher APACHE II scores (indicating higher severity of illness). []

Q13: What were the outcomes of the Phase III ACCESS trial of this compound in severe sepsis?

A13: The Phase III ACCESS trial, unfortunately, did not show a statistically significant reduction in 28-day all-cause mortality in patients with severe sepsis treated with this compound compared to placebo. []

A13: The provided research articles do not contain information on resistance or cross-resistance to this compound.

Q14: What is the safety profile of this compound based on preclinical and clinical studies?

A14: The provided research articles primarily focus on the intravenous administration of this compound and do not delve into alternative drug delivery or targeting strategies.

Q15: Have any biomarkers been identified to predict the efficacy of this compound or monitor treatment response?

A15: The provided research articles do not contain information on the environmental impact or degradation of this compound.

Q16: Beyond sepsis, what other potential applications have been explored for this compound?

A16: Given its mechanism of action as a TLR4 antagonist, this compound has been investigated for its potential therapeutic benefits in several other conditions, including:

- Influenza virus infection: Preclinical studies have shown promising results for this compound in reducing lung injury and mortality in influenza-infected animals. [, , , , ]

- Myocardial ischemia-reperfusion injury: this compound has demonstrated cardioprotective effects in preclinical models of heart attack. []

- Neuroinflammation and depression: Emerging evidence suggests that TLR4 signaling may contribute to neuroinflammation and depression. [] Preclinical studies exploring this compound's antidepressant-like effects have shown promising results. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.